molecular formula C22H26N2O4 B4619052 2-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

2-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No.: B4619052
M. Wt: 382.5 g/mol
InChI Key: CEMRPEKJETUCKJ-UHFFFAOYSA-N
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Description

2-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

  • A study by Lu et al. (2017) focused on synthesizing a compound with morpholino and carboxamide functionalities, exploring its crystal structure and evaluating its effectiveness in inhibiting cancer cell proliferation. This research underscores the importance of structural analysis in understanding the biological activities of complex compounds (Lu et al., 2017).

Biological Activity

  • Research by Rajasekaran, Sivakumar, and Jayakar (1999) synthesized derivatives of ibuprofen analogs, including a compound with morpholine, to evaluate their anti-inflammatory activities. This study highlights the potential of morpholine derivatives in developing new anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).

Antimicrobial and Antifungal Activities

  • Zhou Weiqun et al. (2005) synthesized N-(Morpholinothiocarbonyl) benzamide derivatives and their Co(III) complexes, characterizing them and testing their antifungal activities against plant pathogens. This demonstrates the potential use of such compounds in agricultural applications to combat fungal diseases (Zhou Weiqun et al., 2005).

Pharmacological Activities

  • A study by Abbasi et al. (2014) focused on synthesizing N-(3-hydroxyphenyl) benzamide and its derivatives to evaluate their enzyme inhibition activities. This kind of research is crucial for the development of new therapeutic agents targeting specific enzymes (Abbasi et al., 2014).

Material Science and Polymer Chemistry

  • Research on the synthesis of biodegradable polyesteramides with pendant functional groups by Veld, Dijkstra, and Feijen (1992) illustrates the application of morpholine derivatives in creating new materials with potential biomedical applications, such as drug delivery systems (Veld, Dijkstra, & Feijen, 1992).

Antitumor Activity

  • The synthesis and evaluation of the antitumor activity of compounds related to the structure of interest, as demonstrated by Ji et al. (2018), provide a foundation for the development of new cancer therapies. These studies contribute to a better understanding of how structural modifications can impact biological activity (Ji et al., 2018).

Properties

IUPAC Name

2-(2-methylpropoxy)-N-[3-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16(2)15-28-20-9-4-3-8-19(20)21(25)23-18-7-5-6-17(14-18)22(26)24-10-12-27-13-11-24/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMRPEKJETUCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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